Benzyl 1-benzylaziridine-2-carboxylate
Description
Benzyl 1-benzylaziridine-2-carboxylate (CAS: 483364-99-4) is a substituted aziridine derivative characterized by a three-membered aziridine ring with benzyl groups at the 1-position and a carboxylate ester at the 2-position. Its molecular formula is C₁₆H₁₅NO₂, and it is cataloged under the product code AB6148 in commercial chemical databases . The compound’s strained aziridine ring confers unique reactivity, making it valuable in synthetic organic chemistry, particularly in ring-opening reactions and as a precursor to bioactive molecules.
Structure
2D Structure
Properties
IUPAC Name |
benzyl 1-benzylaziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(20-13-15-9-5-2-6-10-15)16-12-18(16)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJUHMYAEJXNBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Ethyl 2,3-dibromopropanoate
- Reagents: Ethyl acrylate and bromine.
- Conditions: Bromine is added dropwise to ethyl acrylate in dichloromethane at 0 °C under inert atmosphere.
- Reaction Time: Stirring at 0 °C for 1 hour, then at room temperature for 3 hours.
- Workup: Quenching with saturated sodium thiosulfate solution, followed by extraction and separation of organic layer.
- Yield: 97% of ethyl 2,3-dibromopropanoate as a pure product.
- Notes: Analytical data confirm the expected structure and purity.
Formation of Ethyl 1-benzylaziridine-2-carboxylate
- Reagents: Ethyl 2,3-dibromopropanoate, benzylamine, and trimethylamine.
- Solvent: Anhydrous ethanol.
- Conditions: Addition at 0 °C under nitrogen, followed by stirring at 60 °C for 1 hour.
- Workup: Solvent evaporation, extraction with dichloromethane, drying over magnesium sulfate, and solvent removal under reduced pressure.
- Purification: Flash column chromatography.
- Yield: Approximately 80% yield of ethyl 1-benzylaziridine-2-carboxylate as a white solid.
- Characterization: NMR and other analytical data confirm structure and purity consistent with literature reports.
Alternative Preparation via Gabriel-Cromwell Reaction
An alternative method involves the Gabriel-Cromwell reaction starting from glucose-derived bromocarboxylates:
- Starting Material: α-D-xylo-pentodialdose (from D-glucose).
- Key Step: Wittig olefination with ethyl bromo(triphenylphosphino)acetate in dichloromethane yielding bromocarboxylate.
- Subsequent Reaction: Treatment with benzylamine to afford the aziridine carboxylate.
- Yield: Approximately 70% for the aziridine product.
- Stereochemistry: Trans-geometry confirmed by NMR and X-ray crystallography.
- Significance: This method provides stereochemical control and access to enantiomerically pure aziridine derivatives.
Reduction and Functionalization Steps
Following aziridine formation, further functionalization such as reduction to amino alcohols can be performed:
- Example: Lithium aluminum hydride reduction of ethyl 1-benzylaziridine-2-carboxylate to (1-benzylaziridin-2-yl)methanol.
- Conditions: Stirring in diethyl ether at room temperature for 3 hours.
- Yield: 87% of the alcohol derivative.
- Workup: Quenching with water and sodium hydroxide, extraction, drying, and solvent removal.
- Use: This intermediate can be further functionalized, e.g., silylation for polymer modification.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The nucleophilic substitution on dibromo esters with benzylamine proceeds smoothly under mild heating, producing aziridine rings with good yields and selectivity.
- The stereochemistry of the aziridine ring can be controlled by the choice of starting materials and reaction conditions; glucose-derived precursors allow access to enantiomerically pure compounds.
- Reduction and further modifications are well-established, enabling the synthesis of functionalized derivatives for applications in polymer chemistry and medicinal chemistry.
- The described methods avoid harsh conditions and utilize readily available reagents, making them practical for laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-benzylaziridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of a variety of substituted products.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Substitution Reactions: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Nucleophilic Ring-Opening: Substituted aziridines
Oxidation: Aziridine oxides
Reduction: Amines
Scientific Research Applications
Medicinal Chemistry Applications
Benzyl 1-benzylaziridine-2-carboxylate has been explored for its potential therapeutic applications. Its structural framework allows it to serve as a precursor in the synthesis of various bioactive molecules. Notably, derivatives of aziridine compounds have been associated with significant biological activities, including anti-cancer and anti-inflammatory properties.
- Synthesis of Bioactive Molecules : The compound can be utilized in the synthesis of alkaloids and other natural products. For instance, aziridine derivatives have been shown to facilitate the formation of tryptamine derivatives through regioselective nucleophilic ring-opening reactions . This highlights its utility in synthesizing complex organic structures pertinent to pharmacology.
- Anorectic Properties : Research has indicated that aziridines, including those derived from this compound, exhibit anorectic effects, suggesting potential applications in appetite suppression therapies . This could pave the way for developing new weight management drugs.
Organic Synthesis Applications
The unique properties of this compound make it an important building block in organic synthesis.
- Enantioselective Reactions : The compound has been employed in enantioselective transformations, such as the one-carbon ring expansion to produce azetidines. This process is facilitated by engineered enzymes that provide high stereocontrol over the reactions . Such methodologies are crucial for synthesizing chiral molecules that are often required in pharmaceuticals.
- Click Chemistry : this compound can participate in click chemistry reactions, which are vital for creating diverse polymeric materials with specific functionalities. The aziridine ring can undergo efficient ring-opening reactions, allowing for modifications that enhance material properties .
Material Science Applications
In material science, this compound has been investigated for its potential use in developing new materials with enhanced characteristics.
- Functional Polymers : The incorporation of aziridine moieties into polymer matrices can lead to materials with improved thermal and mechanical properties. For example, studies have shown that aziridine-functionalized prepolymers can undergo ring-opening reactions with carboxylic acids to form cross-linked networks that enhance material stability and performance .
Case Study 1: Synthesis of Tryptophan Derivatives
A study demonstrated the synthesis of tryptophan derivatives from aziridines using Sc(OTf)3 as a promoter. The reaction showcased the ability of this compound to act as a versatile precursor for producing biologically relevant compounds .
Case Study 2: Enzyme-Catalyzed Reactions
Research involving engineered cytochrome P450 enzymes highlighted the efficiency of this compound in enantioselective transformations. The study reported a significant improvement in product yield and selectivity, showcasing its potential in pharmaceutical applications .
Mechanism of Action
The mechanism of action of Benzyl 1-benzylaziridine-2-carboxylate primarily involves the reactivity of the aziridine ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules and materials. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(S)-Benzyl 2-methylaziridine-1-carboxylate
Molecular Formula: C₁₁H₁₃NO₂ Molecular Weight: 191.23 g/mol CAS: 946088-68-2 Structural Differences:
- A methyl substituent replaces one benzyl group at the aziridine 2-position.
- The carboxylate ester is at the 1-position instead of the 2-position.
This derivative is used in asymmetric synthesis due to its chiral center (S-configuration) .
Safety Profile :
Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Requires precautions such as P280 (protective gloves/clothing) .
Benzyl (2S)-2-(diazoacetyl)pyrrolidine-1-carboxylate
Molecular Formula : C₁₅H₁₅N₃O₃
Molecular Weight : 285.30 g/mol
CAS : 56633-71-7
Structural Differences :
- Contains a five-membered pyrrolidine ring instead of aziridine.
- Features a diazoacetyl group (-N₂CO-) at the 2-position.
Reactivity and Applications :
The diazoacetyl group enables cyclopropanation and other carbene-mediated transformations. The pyrrolidine ring’s reduced ring strain compared to aziridine diminishes its propensity for spontaneous ring-opening but increases stability .
Benzyl Bromide (C₆H₅CH₂Br)
Hazard Comparison :
Classified as flammable (NFPA 2) and toxic (OSHA health hazard 2). Combustion releases corrosive gases (e.g., HBr), posing respiratory risks . Unlike aziridine derivatives, it lacks ring strain but shares handling challenges due to volatility and reactivity.
Comparative Data Table
Key Research Findings
Reactivity Trends :
- Aziridine derivatives exhibit higher reactivity in nucleophilic ring-opening reactions than pyrrolidine analogs due to ring strain .
- Benzyl groups enhance steric protection, slowing undesired side reactions but complicating regioselectivity .
Synthetic Utility: The target compound’s dual benzyl groups make it a robust intermediate for synthesizing chiral amines via hydrogenolysis . Diazocompounds like Benzyl (2S)-2-(diazoacetyl)pyrrolidine-1-carboxylate are preferred for cyclopropanation over aziridines .
Safety Considerations :
- Aziridines generally require stringent handling due to toxicity (e.g., H302, H315), whereas benzyl bromide demands ventilation and fire prevention measures .
Biological Activity
Benzyl 1-benzylaziridine-2-carboxylate, a member of the aziridine family, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure allows it to engage in various biochemical interactions, making it a subject of interest for researchers exploring antimicrobial, anticancer, and antiviral properties.
Chemical Structure and Properties
This compound features a three-membered nitrogen-containing ring (aziridine) which is known for its high reactivity due to ring strain. The molecular formula is , and its structure can be depicted as follows:
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic ring-opening reactions. These reactions allow the compound to interact with various biological targets, leading to the formation of nitrogen-containing biologically active molecules. The mechanism can be summarized as follows:
- Nucleophilic Substitution : The aziridine ring can be opened by nucleophiles such as amines and alcohols.
- Biochemical Pathways : The resultant compounds may influence pathways involved in cell signaling and metabolism.
Biological Activity Overview
Research into the biological activities of this compound and its derivatives has revealed several promising areas:
Antimicrobial Activity
Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds derived from this structure have been tested against various bacterial strains, showing efficacy comparable to standard antibiotics such as cefotaxime and piperacillin .
Anticancer Properties
In vitro studies have demonstrated that certain derivatives possess anticancer activity. For example, specific analogs have shown potent efficacy against ovarian cancer xenografts in animal models, achieving tumor growth suppression rates up to 100% .
Antiviral Potential
Recent investigations have explored the antiviral capabilities of this compound derivatives against SARS-CoV-2. Some compounds exhibited low half-maximal effective concentration (EC50) values in cell-based assays, indicating their potential as antiviral agents .
Case Studies
- Antimicrobial Screening : A study assessed the antimicrobial activity of various benzyl derivatives against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. Compounds were tested at concentrations of 0.88, 0.44, and 0.22 μg mm, revealing significant antibacterial effects .
- Anticancer Efficacy : In a preclinical model involving nude mice with ovarian cancer xenografts, a derivative demonstrated complete tumor regression, highlighting its potential as a therapeutic agent in oncology .
- Antiviral Activity Against SARS-CoV-2 : A series of synthesized compounds were evaluated for their ability to inhibit viral replication in vitro. Notably, some exhibited EC50 values below 4 μM without cytotoxic effects on human lung cells, suggesting a promising avenue for further drug development .
Data Summary Table
| Activity Type | Compound | Target Pathogen/Cancer | Efficacy |
|---|---|---|---|
| Antimicrobial | Benzyl Derivative | Pseudomonas aeruginosa, S. aureus | Comparable to cefotaxime |
| Anticancer | Specific Analog | Ovarian Cancer Xenografts | Tumor growth suppression: 100% |
| Antiviral | Various Derivatives | SARS-CoV-2 | EC50 < 4 μM without cytotoxicity |
Q & A
Q. Key Outputs :
- HOMO/LUMO maps to visualize electrophilic regions.
- Transition-state geometries for mechanistic insights.
Basic: What crystallographic techniques are recommended for determining the molecular structure of this compound?
Methodological Answer:
- X-ray diffraction (XRD) : Single-crystal XRD is standard. Use SHELXL for refinement, applying constraints for disordered benzyl groups .
- Data collection : Cool crystals to 100 K to minimize thermal motion.
- Validation : Check R-factors (<5%) and residual electron density maps using Mercury CSD for visualization .
Q. Example Workflow :
- Calorimetry → DFT optimization → Bayesian regression for uncertainty quantification.
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Q. Key Risks :
- Skin irritation (mandate immediate washing).
- Reactivity with strong oxidizers (store separately).
Advanced: How is this compound applied in synthesizing bioactive molecules, and what methodological challenges exist?
Methodological Answer:
The aziridine ring serves as a electrophilic warhead in protease inhibitors. Key steps:
- Site-specific modification : Use genetic encoding (e.g., glutamic acid benzyl ester) for protein conjugation .
- Steric hindrance mitigation : Introduce bulky groups (tert-butyl) to direct regioselective ring-opening .
- Analytical validation : LC-MS and NMR (¹H/¹³C) confirm product identity and purity .
Q. Challenges :
- Balancing reactivity vs. stability in aqueous buffers.
- Avoiding racemization during functionalization.
Basic: How should researchers document synthetic procedures and characterization data for reproducibility?
Methodological Answer:
Follow Beilstein Journal guidelines :
- Experimental section : Detail solvent, temperature, and purification steps (e.g., column chromatography, recrystallization).
- Characterization : Report ¹H/¹³C NMR shifts, HRMS data, and melting points.
- Supporting information : Include crystallographic CIF files and raw kinetic data .
Example NMR Entry :¹H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 10H, Ar-H), 4.62 (s, 2H, CH2), 3.12 (dd, J = 5.6 Hz, 2H, N-CH2).
Advanced: What strategies optimize enantioselective synthesis of this compound for chiral drug development?
Methodological Answer:
- Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation .
- Kinetic resolution : Employ lipases (e.g., CAL-B) to separate enantiomers during ester hydrolysis .
- Circular dichroism (CD) : Monitor enantiomeric excess (ee) ≥ 95% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
